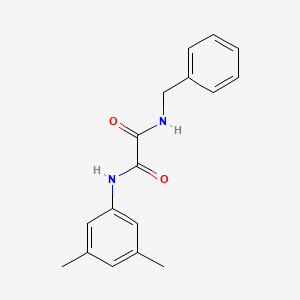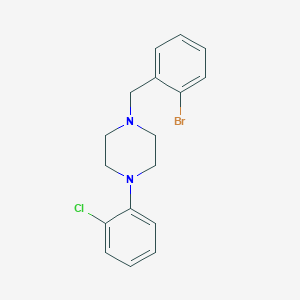methanone](/img/structure/B4984059.png)
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone, also known as MEIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MEIM belongs to the family of indole derivatives, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a wide range of analytical techniques. However, this compound has some limitations as well. Its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity must be carefully considered when designing experiments.
未来方向
There are several future directions for research on [1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, this compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further investigation into the mechanism of action of this compound could provide insight into its diverse biological activities and lead to the development of new therapeutic agents.
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on this compound could lead to the development of new and effective therapeutic agents.
合成方法
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone can be synthesized through a series of chemical reactions, starting with the condensation of 2-methoxyethylamine and indole-3-carboxaldehyde. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to obtain this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
[1-(2-methoxyethyl)-1H-indol-3-yl](phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
[1-(2-methoxyethyl)indol-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-12-11-19-13-16(15-9-5-6-10-17(15)19)18(20)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMUGGRPWIGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)
![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
![bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4984008.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)


![N-(3-methoxypropyl)-N'-(1-phenylcyclopropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4984054.png)

